molecular formula C6H14ClNO B088091 (1S,2S)-2-Aminocyclohexanol hydrochloride CAS No. 13374-30-6

(1S,2S)-2-Aminocyclohexanol hydrochloride

Cat. No. B088091
CAS RN: 13374-30-6
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-GEMLJDPKSA-N
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Description

Synthesis Analysis

The synthesis of "(1S,2S)-2-Aminocyclohexanol hydrochloride" can involve asymmetric Strecker synthesis, leading to high enantiomeric excess and establishing stereochemistry through NMR and X-ray analyses. Procedures may include hydrogenolysis and cleavage reactions observed within multi-step synthesis processes (Fondekar et al., 1999).

Molecular Structure Analysis

The molecular structure of "(1S,2S)-2-Aminocyclohexanol hydrochloride" can be characterized by methods such as X-ray crystallography, revealing its stereochemistry and conformation. The cyclohexane rings typically adopt a chair conformation with functional groups arranged to impact reactivity and interaction (Valle et al., 1988).

Chemical Reactions and Properties

"(1S,2S)-2-Aminocyclohexanol hydrochloride" is involved in various chemical reactions, such as base-promoted rearrangements and deaminative diazotization, leading to different compounds while maintaining significant stereochemistry. It's utilized in synthesis processes like the preparation of antidotes for anticholinesterase poisoning (Nakai et al., 1969).

Scientific Research Applications

  • Synthesis and Biological Evaluation in Cancer Treatment : One study describes the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a metabolite of a cancer treatment drug, from 4-aminocyclohexanols. This research indicates the potential use of aminocyclohexanol derivatives in cancer therapy (Johnston, McCaleb, & Montgomery, 1975).

  • Preparation of Antidotes for Anticholinesterase Poisoning : Another study details the synthesis of antidotes for anticholinesterase poisoning using cis- and trans-2-aminocyclohexanols. These compounds have shown protective effectiveness against sarin poisoning in animal models (Bannard & Parkkari, 1970).

  • Enzymatic Preparation for Industrial Applications : The enzymatic preparation of enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols using Pseudomonas cepacia lipase is described, providing a practical method for their industrial preparation (Takada, Takagi, & Kawakubo, 1994).

  • Application in Asymmetric Catalysis : A study focuses on the resolution of racemic 2-aminocyclohexanol derivatives and their use as ligands in asymmetric catalysis. This research contributes to the development of optically active compounds for use in chemical synthesis (Schiffers et al., 2006).

  • Scalable Preparation for Optically Pure Compounds : Research on an improved process for the scalable preparation of optically pure trans-2-aminocyclohexanols is presented, indicating its potential for large-scale industrial applications (Xue, Li, Zhu, & Lou, 2014).

  • Metabolism in Humans and Animals : A study investigates the metabolism of cyclohexylamine in humans and animals, identifying various metabolites including aminocyclohexanol derivatives (Renwick & Williams, 1972).

properties

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471014
Record name (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Aminocyclohexanol hydrochloride

CAS RN

13374-30-6
Record name (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13374-30-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SN Mistry, H Lim, M Jörg, B Capuano… - ACS Chemical …, 2016 - ACS Publications
Benzoquinazolinone 1 is a positive allosteric modulator (PAM) of the M 1 muscarinic acetylcholine receptor (mAChR), which is significantly more potent than the prototypical PAM, 1-(4-…
Number of citations: 14 pubs.acs.org
T Goričan, L Ciber, N Petek, J Svete, M Novinec - Bioorganic Chemistry, 2021 - Elsevier
Cathepsins K and S are closely related papain-like cysteine peptidases and potential therapeutic targets for metabolic and inflammatory diseases such as osteoporosis and arthritis. …
Number of citations: 3 www.sciencedirect.com
SN Mistry, C Valant, PM Sexton… - Journal of medicinal …, 2013 - ACS Publications
Established therapy in Alzheimer’s disease involves potentiation of the endogenous orthosteric ligand, acetylcholine, at the M 1 muscarinic receptors found in higher concentrations in …
Number of citations: 71 pubs.acs.org
A Abdul-Ridha, JR Lane, SN Mistry, L López… - ASBMB
Number of citations: 0

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